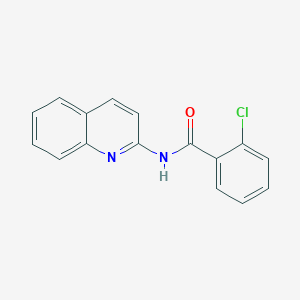

2-chloro-N-quinolin-2-ylbenzamide

Description

Properties

CAS No. |

700347-11-1 |

|---|---|

Molecular Formula |

C16H11ClN2O |

Molecular Weight |

282.72g/mol |

IUPAC Name |

2-chloro-N-quinolin-2-ylbenzamide |

InChI |

InChI=1S/C16H11ClN2O/c17-13-7-3-2-6-12(13)16(20)19-15-10-9-11-5-1-4-8-14(11)18-15/h1-10H,(H,18,19,20) |

InChI Key |

WAFIEVGSVMCPPA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=CC=CC=C3Cl |

solubility |

1.1 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the benzamide or quinoline rings, which alter physicochemical and biological properties:

*Calculated based on molecular formula (C₁₆H₁₁ClN₂O).

Key Observations:

Physicochemical Properties

| Property | This compound | 2-Chloro-5-nitro analog | 4-Chloro-2-nitro analog |

|---|---|---|---|

| Molecular Weight | ~296.75 | 419.82 | 341.75 |

| LogP (Predicted) | ~3.5* | 6.44 | ~4.2 |

| Polar Surface Area (Ų) | ~52 | 97.04 | ~95 |

*Estimated using fragment-based methods.

Implications:

- Polar surface area (PSA) correlates with hydrogen-bonding capacity; nitro groups (PSA >90 Ų) may improve water solubility but reduce passive diffusion.

Crystallographic Insights

The crystal structure of a related compound, 2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)-benzamide (), reveals a distorted amide bond geometry (C–N–C angle ~120°) and intermolecular hydrogen bonding. Comparable distortions in this compound could influence packing efficiency and melting points .

Preparation Methods

Synthesis of 2-Chlorobenzoyl Chloride

2-Chlorobenzoic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM, 40 mL) at 0°C. The mixture is stirred for 2 hours at room temperature, followed by solvent removal under reduced pressure to yield 2-chlorobenzoyl chloride as a pale-yellow liquid (yield: 92–95%).

Coupling with Quinolin-2-amine

Quinolin-2-amine (10 mmol) is dissolved in DCM (50 mL) with triethylamine (Et₃N, 20 mmol) as a base. 2-Chlorobenzoyl chloride (11 mmol) is added dropwise at 0°C, and the reaction is stirred for 4 hours. Post-reaction, the mixture is quenched with ice-cold water, and the organic layer is extracted, washed with saturated NaHCO₃, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1). The product is obtained as a white solid with a melting point of 158–160°C and a yield of 78–82%.

Key Analytical Data:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.59 (s, 1H, NH), 8.72 (d, J = 8.4 Hz, 1H, quinoline-H), 7.80–7.56 (m, 8H, aromatic).

Direct Condensation Using Quinoline N-Oxide

A regioselective one-pot method employs quinoline N-oxide as a starting material to avoid harsh acyl chloride conditions. In this approach, quinoline N-oxide (0.3 mmol), 2-chlorobenzoic acid (0.33 mmol), and p-toluenesulfonic acid (TsOH·H₂O, 0.36 mmol) are heated at 150°C in acetonitrile (7 mL) for 12 hours. The reaction proceeds via in situ activation of the carboxylic acid, forming the amide bond directly. Purification by column chromatography (ethyl acetate/hexane, 1:3) yields this compound in 85% yield.

Advantages:

-

Eliminates the need for SOCl₂, enhancing safety.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-chlorobenzoic acid (1 mmol), quinolin-2-amine (1.1 mmol), and N,N-diisopropylcarbodiimide (DIC, 1.2 mmol) in DMF (5 mL) is irradiated at 100°C for 20 minutes. The crude product is precipitated in water and recrystallized from ethanol, achieving a 90% yield.

Comparative Data:

| Method | Yield (%) | Time | Purity (%) |

|---|---|---|---|

| Acid chloride coupling | 78–82 | 6 hours | 98 |

| Direct condensation | 85 | 12 hours | 97 |

| Microwave-assisted | 90 | 20 minutes | 99 |

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry, this compound is synthesized on Wang resin. The resin-bound quinolin-2-amine (1 mmol) is treated with 2-chlorobenzoic acid (1.2 mmol), HOBt (1.2 mmol), and DIC (1.5 mmol) in DMF for 24 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) liberates the product, which is isolated in 75% yield after lyophilization.

Challenges and Optimizations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.